2-(2-Isopropylphenyl)acetic acid

Physicochemical characterization Solid‑state properties Isomer comparison

Researchers requiring positional isomer purity face supply challenges with mixed or mislabeled ortho-substituted phenylacetic acids. This 2-(2-isopropylphenyl)acetic acid (CAS 19418-96-3) offers a confirmed ortho-substitution pattern, eliminating isomer uncertainty in SAR studies. - Ortho-isopropyl group provides steric hindrance distinct from meta (CAS 81049-21-0) and para (CAS 4476-28-2) isomers. - Well-defined melting point (69°C) and predicted pKₐ (4.29) for analytical method calibration. - Suitable as a derivatizable building block for ester, amide, or focused library synthesis.

Molecular Formula C11H14O2
Molecular Weight 178.23 g/mol
CAS No. 19418-96-3
Cat. No. B3249487
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Isopropylphenyl)acetic acid
CAS19418-96-3
Molecular FormulaC11H14O2
Molecular Weight178.23 g/mol
Structural Identifiers
SMILESCC(C)C1=CC=CC=C1CC(=O)O
InChIInChI=1S/C11H14O2/c1-8(2)10-6-4-3-5-9(10)7-11(12)13/h3-6,8H,7H2,1-2H3,(H,12,13)
InChIKeyWGOFZAYUFTZFLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Isopropylphenyl)acetic acid: Procurement & Technical Profile


2-(2-Isopropylphenyl)acetic acid (CAS 19418-96-3), with the molecular formula C₁₁H₁₄O₂ and molecular weight 178.23 g/mol, is an ortho‑substituted phenylacetic acid derivative. As an organic carboxylic acid, it exhibits characteristic physicochemical properties including a melting point of 69 °C and a predicted acid dissociation constant (pKₐ) of 4.29±0.10 . This compound is primarily utilized as a chemical intermediate and building block in organic synthesis and medicinal chemistry research, where the steric and electronic influence of the ortho‑isopropyl group can modulate the properties of downstream molecular entities .

1
Ortho-substituted phenylacetic acid building block for organic synthesis
Steric modulation via ortho-isopropyl group
2
Supports medicinal chemistry scaffold derivatization
Carboxylic acid handle for ester/amide formation
3
Defined solid-state profile may support handling and identity verification
Reported melting point context

2-(2-Isopropylphenyl)acetic acid: Isomer Substitution Limitations


While 2-(2‑Isopropylphenyl)acetic acid shares the same molecular formula (C₁₁H₁₄O₂) and molecular weight (178.23 g/mol) with its positional isomers—2‑(3‑isopropylphenyl)acetic acid (meta, CAS 81049‑21‑0) and 2‑(4‑isopropylphenyl)acetic acid (para, CAS 4476‑28‑2)—the location of the isopropyl substituent on the phenyl ring leads to distinct physicochemical and steric profiles. The ortho‑substitution results in a notably higher melting point (69 °C) and a slightly lower predicted pKₐ compared to the para‑isomer, which melts at 51–52 °C and exhibits a pKₐ of 4.391 . Furthermore, the ortho‑isopropyl group introduces unique steric hindrance and conformational constraints that can alter reactivity and binding interactions relative to its meta‑ and para‑counterparts, making simple isomer interchange inappropriate without empirical validation .

Melting Point Ortho isomer melting point may differ substantially from meta and para positional isomers; crystal packing and purification behavior may not transfer.
Ionization Profile Ortho-substituent proximity to the carboxylic acid group may shift pKa; ionization state at a given pH may not match para or meta analogs.
Steric Environment Ortho-isopropyl group introduces conformational constraints distinct from meta/para isomers; reactivity and binding interactions may not be interchangeable without validation.

2-(2-Isopropylphenyl)acetic acid: Quantitative Comparison with Analogs


Melting Point: Ortho vs. Para Isomer

2‑(2‑Isopropylphenyl)acetic acid exhibits a melting point of 69 °C, which is approximately 17–18 °C higher than that reported for the para‑isomer, 2‑(4‑isopropylphenyl)acetic acid (51–52 °C) . This disparity in melting point is indicative of differences in intermolecular forces and crystal lattice energy between the ortho‑ and para‑substituted phenylacetic acid derivatives.

Melting Point: Ortho vs. Para
Data to verify
69 °C
Δ +17–18 °C vs para isomer (51–52 °C)
Supports solid-state handling and identity-verification context
Cross-study comparison; independent verification recommended
Physicochemical characterization Solid‑state properties Isomer comparison

pKa Difference: Ortho vs. Para Isomer

The predicted pKₐ of 2‑(2‑isopropylphenyl)acetic acid is 4.29±0.10, which is approximately 0.1 log units lower than the reported pKₐ of 4.391 for the para‑isomer, 2‑(4‑isopropylphenyl)acetic acid . This subtle but measurable shift in acidity is attributed to the ortho‑positioning of the isopropyl group, which can influence the electronic environment of the carboxylic acid moiety through both inductive effects and conformational restriction.

pKa: Ortho vs. Para
Class-level
4.29 ± 0.10
ΔpKa ≈ –0.1 vs para isomer (4.39)
Supports ionization-state interpretation at assay-relevant pH
Predicted values; experimental confirmation may be warranted
Acid dissociation constant Ionization state Isomer comparison

Hydrogenation from Ortho-Isopropenyl Precursor

A reported synthetic route to 2‑(2‑isopropylphenyl)acetic acid involves the palladium‑catalyzed hydrogenation of ortho‑isopropenylphenylacetic acid using 10% palladium on activated carbon under a hydrogen atmosphere, achieving an excellent isolated yield of 98% [1]. This high‑yielding transformation demonstrates a reliable and efficient entry into the ortho‑isopropylphenylacetic acid scaffold from an accessible precursor.

Synthetic Route: Hydrogenation
Reported
98% yield
10% Pd/C, H₂ atmosphere
Supports supply-chain scalability context from ortho-isopropenyl precursor
Reported route; conditions may require optimization for scale
Synthetic methodology Catalytic hydrogenation Process chemistry

2-(2-Isopropylphenyl)acetic acid: Application Scenarios


SAR Probes in Medicinal Chemistry

The ortho‑isopropyl substituent of 2‑(2‑isopropylphenyl)acetic acid introduces a distinct steric and electronic profile compared to its meta‑ and para‑isomers. This compound is ideally suited for systematic SAR studies aimed at understanding how ortho‑substitution influences target binding, metabolic stability, or physicochemical properties of drug candidates derived from phenylacetic acid cores .

Pharmaceutical & Agrochemical Synthesis

As a versatile carboxylic acid building block, 2‑(2‑isopropylphenyl)acetic acid can be employed in the synthesis of esters, amides, and other derivatives that may serve as pharmaceutical intermediates or agrochemical agents. Its ortho‑isopropyl group may impart favorable steric shielding or lipophilicity to the final product .

Analytical Reference & Physical Property Benchmarking

Given its well‑defined melting point (69 °C) and predicted pKₐ (4.29), 2‑(2‑isopropylphenyl)acetic acid can serve as a reliable reference compound for calibrating analytical methods (e.g., HPLC retention time, melting point apparatus) or for benchmarking computational models that predict the properties of ortho‑substituted aromatic acids .

Precursor for Ortho-Functionalized Libraries

The ortho‑isopropyl group in 2‑(2‑isopropylphenyl)acetic acid can be further derivatized through electrophilic aromatic substitution or other transformations to generate focused libraries of ortho‑substituted phenylacetic acid analogs for high‑throughput screening campaigns in drug discovery .

Application
Selection Property
Validation Focus
Ortho-substituent SAR studies
Positional isomer steric and electronic profile
Target binding and metabolic stability endpoints
Carboxylic acid derivative synthesis
Ortho-isopropyl building block with acid handle
Derivative purity and reactivity verification
Analytical reference context
Defined melting point and predicted pKa
Method calibration and computational model benchmarking
Ortho-functionalized library synthesis
Electrophilic substitution precursor
Library diversity and screening hit validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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